Vitamin-E
Description
Historical Context of Discovery and Characterization
The journey to understanding vitamin E is a narrative of scientific inquiry that began in the early 20th century, evolving from observations of a necessary dietary component for reproduction to the detailed characterization of a complex family of antioxidant molecules.
Following its discovery, the next crucial step was the isolation and chemical identification of "Factor E". In 1936, Evans and his collaborators successfully isolated two active compounds from wheat germ oil, which they named α-tocopherol and β-tocopherol. thepharmacynewsletter.comencyclopedia.pub The name "tocopherol" was derived from the Greek words "tokos" (childbirth) and "phero" (to bear or carry), with the "-ol" suffix indicating its alcoholic nature, reflecting its role in successful pregnancies in rats. encyclopedia.pubwikipedia.org
The definitive molecular structure of α-tocopherol was elucidated in 1938 by Erhard Fernholz. rsc.orgthepharmacynewsletter.comencyclopedia.pub His work revealed a chromanol ring with a long aliphatic side chain. encyclopedia.pub A third homolog, γ-tocopherol, was identified shortly after from cottonseed oil, and in 1947, δ-tocopherol was isolated from soybean oil. encyclopedia.pub The tocotrienols, which differ from tocopherols (B72186) by having an unsaturated side chain, were discovered much later and named in the early 1960s. rsc.orgnih.gov
The initial understanding of vitamin E's function was strictly tied to its role in reproduction. thepharmacynewsletter.comnih.gov For decades, it was primarily known as the "anti-sterility vitamin". encyclopedia.pub However, this perception began to broaden significantly in the mid-20th century. Research revealed that vitamin E's primary mechanism of action is that of a potent lipid-soluble antioxidant. nih.gov This function involves the protection of polyunsaturated fatty acids within cell membranes and lipoproteins from oxidative damage caused by free radicals. nih.gov The hydroxyl group on the chromanol ring is responsible for this antioxidant activity, as it can donate a hydrogen atom to neutralize peroxyl radicals. wikipedia.org
More recent research has uncovered that the biological roles of tocochromanols extend beyond their antioxidant capabilities. rsc.org Studies have indicated that various forms of vitamin E are involved in cellular signaling, regulation of gene expression, and possess anti-inflammatory properties. nih.govrsc.orgnih.gov For instance, certain tocotrienols have been shown to suppress the activity of HMG-CoA reductase, an enzyme involved in cholesterol synthesis, and exhibit neuroprotective and anti-cancer properties that are distinct from tocopherols. nih.govnih.gov This evolving understanding highlights the functional diversity within the tocochromanol family.
Structural Diversity within the Tocochromanol Class
The eight compounds that constitute the vitamin E family all share a common chromanol ring structure but differ in the methylation pattern of this ring and the nature of the attached C16 side chain. nih.gov These structural variations give rise to the two main subgroups: tocopherols and tocotrienols. nih.gov
Tocopherols are characterized by a chromanol ring and a saturated phytyl isoprenoid side chain. rsc.orgnih.gov Within this group, there are four homologs—alpha (α), beta (β), gamma (γ), and delta (δ)—which are distinguished by the number and position of methyl groups on the chromanol ring. wikipedia.orgnih.govresearchgate.net
The tocopherol molecule possesses three chiral centers, located at positions C2, C4', and C8' of the molecule. rsc.orgnih.govnih.gov This stereochemistry results in the possibility of eight different stereoisomers (RRR, RSR, RRS, RSS, SRR, SSR, SRS, and SSS). rsc.orgnih.gov The naturally occurring form of α-tocopherol found in plants is exclusively the RRR-α-tocopherol stereoisomer. nih.govnih.gov Synthetic α-tocopherol, in contrast, is an equal mixture of all eight stereoisomers and is referred to as all-rac-α-tocopherol. rsc.orgnih.gov
Table 1: Structural Characteristics of Tocopherol Homologs
| Homolog | R1 Position (5) | R2 Position (7) | R3 Position (8) |
|---|---|---|---|
| α-Tocopherol | CH₃ | CH₃ | CH₃ |
| β-Tocopherol | CH₃ | H | CH₃ |
| γ-Tocopherol | H | CH₃ | CH₃ |
| δ-Tocopherol | H | H | CH₃ |
Tocotrienols are structurally similar to tocopherols, possessing the same four homologs (α, β, γ, and δ) based on the methylation of the chromanol ring. nih.govwikipedia.org The key distinguishing feature of tocotrienols is their unsaturated isoprenoid (farnesyl) side chain, which contains three double bonds at the 3', 7', and 11' positions. rsc.orgwikipedia.orgnih.govwikipedia.org
This unsaturated tail has significant structural implications. Unlike tocopherols, the tocotrienol (B1241368) molecule has only a single chiral center at the C2 position on the chromanol ring. rsc.orgwikipedia.org The double bonds in the side chain prevent the formation of chiral centers at the C4' and C8' positions. wikipedia.org Consequently, for each tocotrienol homolog, there are only two possible stereoisomers. nih.gov The naturally occurring tocotrienols are dextrorotatory stereoisomers, denoted as d-tocotrienols. wikipedia.org The unsaturated side chain is also thought to allow for more efficient penetration into tissues with saturated fatty layers. nih.govnih.gov
Table 2: Structural Characteristics of Tocotrienol Homologs
| Homolog | R1 Position (5) | R2 Position (7) | R3 Position (8) |
|---|---|---|---|
| α-Tocotrienol | CH₃ | CH₃ | CH₃ |
| β-Tocotrienol | CH₃ | H | CH₃ |
| γ-Tocotrienol | H | CH₃ | CH₃ |
| δ-Tocotrienol | H | H | CH₃ |
In Vivo Discrimination and Preferential Retention of α-Tocopherol
The selective accumulation of α-tocopherol in the body is primarily orchestrated by the liver, which acts as the central processing and distribution hub for all absorbed forms of vitamin E. Two key processes are at the heart of this discrimination: the specific binding and transport facilitated by the α-tocopherol transfer protein (α-TTP), and the metabolic elimination of non-α-tocopherol forms.
The Gatekeeper: α-Tocopherol Transfer Protein (α-TTP)
Following absorption from the intestine, all forms of vitamin E are transported to the liver within chylomicron remnants. It is within the hepatocytes that the critical sorting process begins, mediated by a cytosolic protein known as the α-tocopherol transfer protein (α-TTP). This protein exhibits a distinct and high affinity for α-tocopherol, particularly the naturally occurring RRR-α-tocopherol stereoisomer.
The binding affinity of α-TTP for other forms of vitamin E is significantly lower. This selectivity is the cornerstone of α-tocopherol's preferential retention. Research has quantified the relative binding affinities of α-TTP for various tocopherols, demonstrating a clear hierarchy.
Table 1: Relative Binding Affinity of Tocopherols for α-Tocopherol Transfer Protein (α-TTP)
| Tocopherol Isomer | Relative Binding Affinity (%) |
|---|---|
| RRR-α-Tocopherol | 100 |
| β-Tocopherol | 38 |
| γ-Tocopherol | 9 |
| δ-Tocopherol | 2 |
This pronounced preference of α-TTP for α-tocopherol means that it is preferentially incorporated into nascent very-low-density lipoproteins (VLDLs) which are then secreted from the liver into the bloodstream. This process ensures that α-tocopherol is efficiently distributed to peripheral tissues throughout the body. In contrast, the forms of vitamin E with lower binding affinity for α-TTP are largely left behind in the liver.
Metabolic Clearance of Non-α-Tocopherol Forms
The forms of vitamin E that are not selected by α-TTP for transport are targeted for metabolic degradation and subsequent excretion. This metabolic pathway is primarily initiated by cytochrome P450 enzymes, specifically CYP4F2 and CYP3A4, which catalyze the ω-hydroxylation of the phytyl tail of the tocochromanols. This initial step is followed by a series of β-oxidation reactions that shorten the side chain, ultimately forming water-soluble metabolites known as carboxyethyl hydroxychromans (CEHCs). These CEHCs are then conjugated and excreted in the urine.
This metabolic process is significantly more active for non-α-tocopherol forms of vitamin E. Consequently, γ-tocopherol and other isomers are more rapidly metabolized and cleared from the body compared to α-tocopherol, which is protected from this degradation by its binding to α-TTP. Studies have shown that the urinary excretion of γ-CEHC is substantially higher than that of α-CEHC, reflecting the more extensive metabolism of γ-tocopherol. nih.gov
Impact on Plasma and Tissue Concentrations: Research Findings
The combined effect of preferential transport by α-TTP and the targeted metabolism of other isomers leads to a significant disparity in the plasma and tissue concentrations of the different forms of vitamin E. Even though γ-tocopherol is the most common form of vitamin E in the typical US diet, α-tocopherol is the predominant form found in human plasma and tissues.
Supplementation studies have provided compelling evidence for this in vivo discrimination. When individuals are supplemented with α-tocopherol, a notable decrease in the plasma concentrations of γ-tocopherol is often observed. This is attributed to the competition for absorption and the preferential handling of α-tocopherol by the liver, leading to an accelerated metabolism and clearance of γ-tocopherol. nih.govpwistaging.comnih.gov
One study involving supplementation with 1200 IU of all-rac-α-tocopherol daily for eight weeks in healthy volunteers demonstrated a significant increase in plasma α-tocopherol levels and a concurrent decrease in plasma γ- and β-tocopherol concentrations. pwistaging.com
Table 2: Effect of α-Tocopherol Supplementation on Plasma Tocopherol Concentrations
| Tocopherol | Concentration Before Supplementation (µg/mL) | Concentration After Supplementation (µg/mL) |
|---|---|---|
| α-Tocopherol | 13.4 ± 4.0 | 43.5 ± 18.0 |
| γ- + β-Tocopherol | 2.04 ± 0.63 | 0.79 ± 0.39 |
Data from a study involving supplementation with 1200 IU of all-rac-α-tocopherol daily for 8 weeks. pwistaging.com Values are presented as mean ± standard deviation.
Furthermore, studies comparing the bioavailability of naturally sourced RRR-α-tocopherol with synthetic all-rac-α-tocopherol have found that the natural form is retained at approximately twice the rate of the synthetic form. nih.gov This is because α-TTP preferentially binds to the 2R stereoisomers present in the all-rac mixture, while the 2S stereoisomers are more readily metabolized and excreted. lumenlearning.com This leads to a plasma ratio of RRR- to all-rac-α-tocopherol of about 2:1 after supplementation. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;butanedioate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2.C4H6O4.Ca/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;5-3(6)1-2-4(7)8;/h20-22,30H,9-19H2,1-8H3;1-2H2,(H,5,6)(H,7,8);/q;;+2/p-2/t21-,22-,29-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJUMRUCKLZKKB-RQGAJXLPSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C.C(CC(=O)[O-])C(=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C.C(CC(=O)[O-])C(=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54CaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Endogenous Metabolism of Tocochromanols
De Novo Biosynthesis Pathways in Photosynthetic Organisms
Enzymatic Activities and Genetic Regulation of Biosynthetic Steps The core synthesis of tocochromanols involves the condensation of HGA with a prenyl diphosphate. For tocopherols (B72186), HGA is condensed with PDP, a reaction catalyzed by homogentisate (B1232598) phytyltransferase (HPT, also known as VTE2).frontiersin.orgmdpi.comfrontiersin.orgpnas.orgThis step is considered the first committed step in tocopherol biosynthesis.frontiersin.orgpnas.orgoup.comThe product of this reaction is 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).frontiersin.orgfrontiersin.org
MPBQ is then converted into the different tocopherol isoforms through a series of methylation and cyclization reactions. frontiersin.orgmdpi.comfrontiersin.org MPBQ methyltransferase (MPBQ-MT, VTE3) methylates MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). frontiersin.orgmdpi.comfrontiersin.org Tocopherol cyclase (TC, VTE1) catalyzes the cyclization of MPBQ to δ-tocopherol and DMPBQ to γ-tocopherol. frontiersin.orgmdpi.comfrontiersin.orgmdpi.com Finally, γ-tocopherol methyltransferase (γ-TMT, VTE4) methylates δ-tocopherol to β-tocopherol and γ-tocopherol to α-tocopherol. frontiersin.orgmdpi.comfrontiersin.orgmdpi.com
Genetic regulation plays a crucial role in controlling tocopherol synthesis. The expression levels of genes encoding key enzymes like HPPD, HPT (VTE2), MPBQ-MT (VTE3), TC (VTE1), and γ-TMT (VTE4) influence the final tocopherol content and composition. researchgate.netoup.com HPT is considered a limiting step in tocopherol biosynthesis in some plants. nih.govfrontiersin.orgfrontiersin.orgoup.com Overexpression of VTE2 has been shown to increase tocopherol concentrations. nih.gov Similarly, γ-TMT activity can be a bottleneck for α-tocopherol synthesis, and its overexpression can significantly increase α-tocopherol content. nih.govmdpi.com Studies in various plants, including Arabidopsis, soybean, and maize, have identified quantitative trait loci (QTLs) and specific genes (e.g., HGGT1, γ-TMT) associated with natural variation in vitamin E content. mdpi.com Transcription factors, such as GmZF351 in soybean, have been found to regulate the expression of key enzyme genes in the tocopherol synthesis pathway. mdpi.com
Advanced Strategies for Enhanced Biosynthesis and Biofortification Enhancing the vitamin E content in plants, particularly staple crops, is a critical goal for improving human and animal nutrition.mdpi.comfrontiersin.orgAdvances in understanding the biosynthesis pathway have paved the way for genetic engineering approaches to increase vitamin E levels in crops.mdpi.comfrontiersin.org
Genetic Modification Approaches in Plants Genetic modification is a key strategy for enhancing tocopherol biosynthesis and achieving biofortification.mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netApproaches include modulating the availability of precursor substances and overexpressing genes encoding rate-limiting enzymes in the biosynthetic pathway.mdpi.com
Overexpression of key enzymes such as HPT (VTE2) and γ-TMT (VTE4) has been shown to increase tocopherol content and alter the composition in various plant species. nih.govmdpi.comnih.gov For instance, overexpression of AtHPT in Arabidopsis, tobacco, potato, lettuce, and rice resulted in significant increases in α-tocopherol levels in leaves. mdpi.com Similarly, overexpression of the γ-TMT gene has led to substantial increases in α-tocopherol content and a shift in the α-/γ-tocopherol ratio in different plant species, indicating that γ-TMT activity can be a limiting factor for α-tocopherol accumulation. nih.govmdpi.com
Enhancing the synthesis of precursor molecules like HGA and PDP also represents a strategy. Overexpression of enzymes upstream in the MEP pathway, such as deoxyxylulose-5-phosphate synthase (DXS), the initial rate-limiting enzyme, has led to increased tocopherol content in Arabidopsis. mdpi.com Co-overexpression of genes involved in HGA synthesis, such as HPPD and TyrA, has also resulted in increased vitamin E content, particularly tocotrienols, in transgenic plants like Arabidopsis and soybean. mdpi.com
Genetic modification can also focus on the phytol (B49457) recycling pathway. Overexpression of VTE6, involved in converting phytyl-phosphate to PDP, has shown increased tocopherol levels in Arabidopsis leaves and seeds. nih.gov
These genetic engineering approaches aim to overcome bottlenecks in the natural biosynthetic pathway, leading to increased accumulation of desired tocopherol isoforms, especially α-tocopherol, in edible plant tissues. nih.govmdpi.comnih.gov
Data Table: Impact of AtHPT Overexpression on Leaf α-Tocopherol Levels in Various Plants mdpi.com
| Plant Species | Fold Increase in α-Tocopherol (Leaves) |
| Arabidopsis | 4.2 |
| Tobacco | 5.4 |
| Potato | 4.6 |
| Lettuce | 2.7 |
| Rice | 5.3 |
Utilization of Microbial Cell Factories for Tocochromanol Production
While plants are the primary natural producers, research has explored the potential of utilizing microbial cell factories for tocochromanol production. This involves engineering non-photosynthetic organisms, such as Escherichia coli, or photosynthetic bacteria to synthesize these compounds. nih.gov Strategies focus on introducing or enhancing the expression of genes encoding the enzymes involved in the tocochromanol biosynthetic pathway. This biotechnological approach aims to provide alternative and potentially more controlled methods for producing specific tocochromanol isoforms.
Post-Synthetic Metabolism and Cellular Trafficking
Following their synthesis or dietary intake, tocochromanols undergo significant metabolic processing and trafficking within organisms, particularly in mammals. This post-synthetic metabolism is crucial for regulating tissue distribution, maintaining homeostasis, and facilitating excretion of excess or non-preferred forms.
Hepatic Metabolism and Regulation of Tocopherol Homeostasis
The liver plays a central role in the metabolism and regulation of tocochromanol homeostasis. researchgate.net After absorption, tocochromanols are transported to the liver, where they are sorted. Alpha-tocopherol (B171835) is selectively retained and prioritized for incorporation into nascent very-low-density lipoproteins (VLDL) for secretion into the circulation. researchgate.net Other tocochromanol forms, including non-alpha-tocopherols and tocotrienols, are less efficiently retained and are primarily targeted for metabolic degradation and excretion. researchgate.net This selective hepatic processing is a key mechanism for maintaining the prevalence of alpha-tocopherol in human plasma and tissues.
Role of α-Tocopherol Transfer Protein (α-TTP) in Preferential Retention and Distribution
The selective retention and distribution of alpha-tocopherol in the liver are largely mediated by the alpha-tocopherol transfer protein (α-TTP). researchgate.net α-TTP is an intracellular protein that specifically binds to 2R-stereoisomers of alpha-tocopherol, facilitating their transfer and incorporation into VLDL. researchgate.net This preferential binding to alpha-tocopherol by α-TTP is considered a primary reason for its higher concentrations in plasma and extrahepatic tissues compared to other tocochromanol forms. α-TTP is thought to play a role in transporting alpha-tocopherol from intracellular compartments to the plasma membrane for secretion. researchgate.net Mutations in the gene encoding α-TTP can lead to severe vitamin E deficiency, highlighting its critical role in vitamin E metabolism and neurological function.
Formation and Fate of Tocochromanol Metabolites (e.g., Carboxychromanols, Tocopheryl Phosphate)
Tocochromanols undergo metabolic transformation, leading to the formation of various metabolites. A major catabolic pathway involves the oxidative degradation of the side chain, resulting in the production of carboxychromanols. These are water-soluble metabolites with a truncated side chain and a carboxyl group. For instance, alpha-tocopherol and alpha-tocotrienol (B192550) are metabolized to alpha-carboxyethyl hydroxychroman (α-CEHC). Similarly, gamma-tocopherol (B30145) and gamma-tocotrienol (B1674612) yield gamma-CEHC. Carboxychromanols are considered end-products of vitamin E degradation and are primarily excreted. Alpha-CEHC can also be further metabolized, for example, by glucuronidation.
Another important metabolite is tocopheryl phosphate (B84403), a phosphorylated form of tocopherol. Alpha-tocopheryl phosphate (α-TP) has been detected naturally in tissues and foods. It is formed through the phosphorylation of alpha-tocopherol, a reaction catalyzed by putative kinase enzymes. Tocopheryl phosphate can also be dephosphorylated back to tocopherol by phosphatase enzymes. While initially considered a potential storage form or pro-vitamin, research suggests that α-TP may also function as a signaling molecule, influencing various cellular processes and gene expression.
Chemical Synthesis Methodologies for Tocochromanol Production
Industrial Scale Synthesis Routes
Industrial synthesis primarily focuses on producing large quantities of all-rac-alpha-tocopherol, a mixture of all eight possible stereoisomers. wikipedia.org These routes often involve coupling reactions between aromatic and aliphatic precursors.
Coupling Reactions of Arenes with Aliphatic Precursors
A common industrial approach for synthesizing all-rac-alpha-tocopherol is the condensation of 2,3,5-trimethylhydroquinone (an arene) with isophytol (B1199701) (an aliphatic precursor). wikipedia.orgnih.govacrossbiotech.com This one-step reaction is a key step in large-scale production. acrossbiotech.com The synthesis of the precursors themselves, particularly isophytol, can be complex, often requiring multiple steps. acrossbiotech.comnih.gov For instance, isophytol can be synthesized from pseudoionone (B86502) through a series of hydrogenation, ethynylation, and condensation reactions. nih.gov Trimethylhydroquinone (B50269) can be synthesized from m-methylphenol through methylation, oxidation, and hydrogenation steps. acrossbiotech.com
Stereoselective Synthesis of Defined Tocopherol Isomers
While industrial synthesis often yields a mixture of stereoisomers, there is significant interest in the stereoselective synthesis of specific tocopherol isomers, particularly (2R,4'R,8'R)-alpha-tocopherol, which is the naturally occurring and most biologically active form. nih.gov Achieving stereocontrol, especially at the C-2 position of the chromanol ring and the chiral centers in the side chain, is a key challenge. nih.gov Strategies for stereoselective synthesis are compiled from various methods, including optical resolution, the use of chiral pool starting materials, and chiral auxiliaries. nih.gov
Advanced Laboratory Synthetic Approaches
Advanced laboratory synthesis explores more precise and often more complex methods to achieve higher stereoselectivity and access specific tocochromanol structures.
Asymmetric Synthesis Strategies for Chiral Chroman and Side Chain Building Blocks
Asymmetric synthesis plays a crucial role in creating the desired chirality in both the chroman ring and the isoprenoid side chain. Efforts have focused on developing efficient methods for the asymmetric construction of the quaternary chiral center in the chroman ring. thieme-connect.com Strategies include the application of asymmetric Michael addition reactions and diastereoselective methylation protocols. thieme-connect.com For the side chain, approaches involve the use of chiral pool starting materials or asymmetric catalytic methods to introduce the correct stereochemistry at the 4', 8', and 12' positions. nih.gov For example, a chemoenzymatic approach involving lipase-catalyzed desymmetric hydrolysis has been reported for the synthesis of a chiral chroman skeleton precursor. researchgate.netrsc.org
Application of Catalytic Methods (Metal Complexes, Biocatalysis) in Tocochromanol Synthesis
Catalytic methods, utilizing both metal complexes and biocatalysts, offer powerful tools for improving the efficiency and selectivity of tocochromanol synthesis. Metal complexes, such as rare earth metal triflates (e.g., Bi(OTf)3, Ga(OTf)3, Tm(OTf)3, Hf(OTf)4), have been explored as catalysts for the coupling of arenes with aliphatic precursors, showing high yields and selectivities. researchgate.net Palladium-catalyzed asymmetric allylic alkylation has been used to synthesize chiral chromans enantioselectively. acs.org Biocatalysis, particularly enzyme-catalyzed reactions like lipase-catalyzed hydrolysis, has been successfully applied in the asymmetric synthesis of chiral building blocks for the chroman skeleton. researchgate.netrsc.org Microbial fermentation is also being explored as a route to produce precursors like farnesene, which can then be converted to isophytol. acrossbiotech.comnih.gov Metal-organic frameworks (MOFs) like ZIF-8 have also been investigated as catalysts for the esterification of tocopherols (B72186). tandfonline.comtandfonline.com
Chemical Interconversion of Tocopherol and Tocotrienol (B1241368) Homologs
Methods for the chemical interconversion between different tocopherol and tocotrienol homologs, as well as between tocopherols and tocotrienols, are also part of the synthetic landscape. These methods allow for the transformation of one form of Vitamin E into another, which can be useful for obtaining less abundant isomers or for specific applications. nih.gov
Comparative Analysis of Natural Extraction versus Synthetic Production Efficiency
The production of tocochromanols, commonly known as Vitamin E, involves two primary approaches: extraction from natural sources and chemical synthesis. Each method presents distinct advantages and disadvantages in terms of efficiency, yield, purity, cost, and the resulting isomeric composition.
Natural Vitamin E is predominantly sourced from vegetable oils and their by-products, such as deodorizer distillates from soybean, sunflower, and corn oil processing. jst.go.jpijert.org This process typically involves steps like saponification, extraction using various solvents (e.g., hexane (B92381), ethanol, methanol), and purification techniques such as molecular distillation or supercritical fluid extraction (SFE). mdpi.comaocs.orgresearchgate.netgoogle.com Natural sources yield a mixture of tocopherols and tocotrienols, with the specific composition varying depending on the source material. For instance, soybean oil is rich in gamma- and delta-tocopherols, while sunflower oil is a good source of alpha-tocopherol (B171835). ijert.org
The efficiency of natural extraction methods is influenced by factors such as the type of solvent used, extraction time, temperature, pressure (in SFE), and the particle size of the raw material. mdpi.comaocs.orgthepharmajournal.com Studies have reported varying extraction efficiencies. For example, a method using deep eutectic solvents achieved a total tocopherol extraction efficiency of 77.6% from soybean oil deodorizer distillate. jst.go.jpnih.gov Supercritical CO2 extraction has shown high recovery yields, with one study reporting a 99% yield of tocopherol from canola deodorizer distillate. mdpi.com However, the yield and purity of tocopherols obtained through conventional solvent extraction methods may not exceed 89% and 76%, respectively, without further modifications. mdpi.com Natural extraction processes can be complex and are subject to the variability of natural raw materials. researchgate.net
Synthetic Vitamin E, primarily all-rac-α-tocopherol acetate, is produced through chemical synthesis, typically involving the condensation of trimethylhydroquinone (TMHQ) with isophytol or phytol (B49457) derivatives. google.comgoogle.com This process generally allows for large-scale production and offers greater control over the final product's composition. finetechitg.com Synthetic production often benefits from optimized processes and potentially lower raw material costs compared to the complex extraction and purification of natural sources. finetechitg.com
A key difference in the resulting product lies in the stereoisomeric composition. Natural α-tocopherol exists as a single stereoisomer, RRR-α-tocopherol. wikipedia.orgbtsa.comnih.gov Synthetic α-tocopherol, however, is a racemic mixture containing eight different stereoisomers, only one of which is identical to the natural form. wikipedia.orgbtsa.comnih.govchiro.orghealthiton.com This structural difference significantly impacts the biological activity and bioavailability, with natural RRR-α-tocopherol demonstrating higher biopotency and better retention in human and animal tissues compared to the synthetic mixture. btsa.comnih.govchiro.orghealthiton.comhoneysweetieacres.comadmanimalnutrition.comuconn.eduindustryarc.comresearchgate.nettandfonline.comacgrace.com Research indicates that natural Vitamin E can be twice as bioavailable as the synthetic form. btsa.comhealthiton.comhoneysweetieacres.comuconn.eduresearchgate.netacgrace.com
While synthetic production can achieve high chemical yields and purity in the manufacturing process itself (e.g., yields of 95-99% and purity of 94-99% have been reported for dl-α-tocopherol synthesis), the biological efficiency differs due to the presence of less active stereoisomers. google.comgoogle.com This means a higher mass of synthetic Vitamin E is required to achieve the same biological effect as natural Vitamin E. nih.govresearchgate.net
From an economic perspective, synthetic Vitamin E is generally significantly cheaper to produce than natural Vitamin E. finetechitg.comkimgalloesthetics.com This cost difference is attributed to the efficiency and scale of chemical synthesis compared to the more complex and variable natural extraction processes. finetechitg.com China is noted as a dominant source for cost-effective synthetic Vitamin E due to large-scale production. finetechitg.com
Environmental impacts also differ. Synthetic production, like other chemical processes, can be energy-intensive and generate waste, potentially releasing pollutants. essfeed.com However, advancements in synthetic processes, such as those highlighted by DSM, claim significantly lower carbon footprints compared to alternative synthetic methods. cosmeticsbusiness.com Natural extraction, while utilizing renewable resources, still involves energy and water usage, and wastewater from extraction can contain residues. essfeed.com Sustainable extraction methods, such as using deep eutectic solvents or supercritical fluids, are being explored to mitigate these environmental concerns. jst.go.jpmdpi.comresearchgate.netnih.govnih.gov
The choice between natural extraction and synthetic production often depends on the intended application, considering factors like desired isomeric composition, required biological activity, cost constraints, and environmental considerations.
Here is a comparative overview based on research findings:
| Feature | Natural Extraction | Synthetic Production |
| Source Material | Vegetable oils, deodorizer distillates jst.go.jpijert.org | Petrochemicals, chemical precursors finetechitg.comacgrace.com |
| Process Complexity | Complex extraction and purification steps finetechitg.com | Chemical synthesis reactions finetechitg.com |
| Resulting Isomers | Mixture of tocopherols and tocotrienols (RRR form predominant for alpha) wikipedia.orgbtsa.comnih.gov | Racemic mixture of 8 stereoisomers (all-rac) wikipedia.orgbtsa.comnih.govchiro.orghealthiton.com |
| Biological Activity | Higher biopotency (RRR-α-tocopherol) btsa.comnih.govchiro.orghealthiton.comhoneysweetieacres.comadmanimalnutrition.comuconn.eduindustryarc.comresearchgate.nettandfonline.comacgrace.com | Lower biopotency (mixture of isomers) wikipedia.orgnih.govchiro.orgindustryarc.com |
| Bioavailability | Higher retention and utilization in the body btsa.comchiro.orghealthiton.comhoneysweetieacres.comuconn.eduresearchgate.netacgrace.com | Lower retention and utilization in the body btsa.comchiro.orghoneysweetieacres.comuconn.edu |
| Chemical Yield | Variable, depending on source and method (e.g., 77.6% to 99% reported for total tocopherols/specific methods) jst.go.jpmdpi.comnih.gov | Can be high in synthesis steps (e.g., 95-99%) google.comgoogle.com |
| Purity | Variable, often requires further purification mdpi.comgoogle.com | Can achieve high purity in manufacturing google.comgoogle.com |
| Cost | Generally higher finetechitg.comkimgalloesthetics.com | Generally lower finetechitg.comkimgalloesthetics.com |
| Scalability | Limited by availability and processing of natural sources finetechitg.com | High, benefits from large-scale chemical manufacturing finetechitg.com |
| Environmental Impact | Energy/water use, potential wastewater from extraction essfeed.com | Energy-intensive, waste generation, potential pollutants (though improvements are being made) essfeed.comcosmeticsbusiness.com |
Detailed Research Findings:
Studies have consistently shown that natural RRR-α-tocopherol is more biologically active and better retained in the body than synthetic all-rac-α-tocopherol. btsa.comnih.govchiro.orghealthiton.comhoneysweetieacres.comadmanimalnutrition.comuconn.eduindustryarc.comresearchgate.nettandfonline.comacgrace.com
Research in humans and animals (pigs, cows, horses, laying hens) has demonstrated that natural Vitamin E has approximately twice the bioavailability or biopotency of synthetic Vitamin E. btsa.comchiro.orghealthiton.comadmanimalnutrition.comuconn.eduresearchgate.nettandfonline.comacgrace.com For example, studies in healthy subjects and pregnant women showed that natural Vitamin E increased blood levels twice as much as the synthetic form. chiro.org In laying hens, the bioavailability of natural Vitamin E was found to be two to three times greater than synthetic Vitamin E. tandfonline.com
The difference in bioavailability is attributed to the body's selective binding and transport proteins, particularly in the liver, which preferentially recognize and utilize the natural RRR-α-tocopherol isomer. btsa.comchiro.orguconn.edutandfonline.com
While synthetic methods can achieve high chemical yields, the presence of less biologically active stereoisomers in the final product means that a higher mass is needed to achieve the same nutritional impact as the natural form. nih.govresearchgate.net
Natural extraction techniques are continuously being refined to improve efficiency and sustainability. Supercritical fluid extraction using CO2 has shown promising results with high yields and reduced solvent use compared to traditional methods. mdpi.comresearchgate.net
The cost-effectiveness of synthetic Vitamin E makes it a prevalent choice for various applications, particularly in animal nutrition and fortification of certain products. finetechitg.comindustryarc.com However, the higher biological efficacy of the natural form may be preferred in applications where maximum bioavailability is critical.
| Metric | Natural Extraction (Example Findings) | Synthetic Production (Example Findings) | Reference |
| Total Tocopherol Extraction Efficiency (from SODD) | 77.6% (using deep eutectic solvent) | N/A (Synthesis starts from chemical precursors) | jst.go.jpnih.gov |
| Tocopherol Recovery Yield (from Canola Deodorizer Distillate) | 99% (using Supercritical CO2 Extraction) | N/A | mdpi.com |
| Conventional Solvent Extraction Yield (Tocopherols) | Up to 89% | N/A | mdpi.com |
| Conventional Solvent Extraction Purity (Tocopherols) | Up to 76% (requires modifications for higher purity) | N/A | mdpi.com |
| Synthetic α-Tocopherol Chemical Yield | N/A | 95-99% (in specific synthesis processes) | google.comgoogle.com |
| Synthetic α-Tocopherol Purity | N/A | 94-99% (in specific synthesis processes) | google.comgoogle.com |
| Relative Biopotency (Natural vs. Synthetic α-Tocopherol) | Approximately 2:1 (Natural is twice as potent as Synthetic) | 1:2 (Synthetic is half as potent as Natural) | btsa.comnih.govchiro.orghealthiton.comadmanimalnutrition.comuconn.eduresearchgate.nettandfonline.comacgrace.com |
| Cost | Higher | Lower | finetechitg.comkimgalloesthetics.com |
Molecular and Cellular Mechanisms of Tocochromanol Action
Radical Scavenging and Antioxidant Mechanisms
The antioxidant function of vitamin E is primarily attributed to its ability to interact with and neutralize free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial, especially in lipid-rich environments like cell membranes.
Chain-Breaking Antioxidant Activity via Peroxyl Radical Scavenging
Tocochromanols, particularly α-tocopherol, function as chain-breaking antioxidants by scavenging peroxyl radicals (ROO•). nih.govrsc.orgresearchgate.net This process involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to the peroxyl radical, resulting in the formation of a relatively stable tocopheroxyl radical and a non-radical lipid hydroperoxide. researchgate.netjst.go.jpwikipedia.org
The reaction can be represented as follows: ROO• + Tocopherol-OH → ROOH + Tocopheroxyl•
This reaction effectively interrupts the chain propagation phase of lipid peroxidation, preventing the autocatalytic destruction of lipids. nih.govrsc.orgresearchgate.netjst.go.jp The efficacy of this chain-breaking activity is influenced by the reactivity and concentration of both the antioxidant and the substrate. rsc.org Kinetic data and physiological concentrations suggest that peroxyl radicals are the primary radicals efficiently scavenged by vitamin E in vivo. nih.govresearchgate.net
Protection of Polyunsaturated Fatty Acids and Biological Membranes from Oxidation
Biological membranes are rich in polyunsaturated fatty acids (PUFAs), which are particularly susceptible to oxidation by reactive oxygen species (ROS) and reactive nitrogen species (RNS) due to their double bonds. frontiersin.orgnih.govresearchgate.net Lipid peroxidation of PUFAs can lead to membrane destabilization and cellular dysfunction. nih.govresearchgate.net
Vitamin E, being a lipid-soluble antioxidant, is strategically located within cell membranes, where it can effectively intercept lipid peroxyl radicals and prevent the chain reaction of lipid peroxidation. wikipedia.orgresearchgate.netnih.goveatforhealth.gov.aumdpi.comresearchgate.netresearchgate.net By donating a hydrogen atom to these radicals, vitamin E protects the vulnerable PUFAs from oxidative damage, thus helping to maintain the integrity and function of biological membranes. wikipedia.orgfrontiersin.orgresearchgate.netnih.goveatforhealth.gov.aumdpi.comresearchgate.netresearchgate.netnih.govacs.orguwindsor.camdpi.comresearchgate.net Studies have shown that increasing the degree of dietary fatty acid unsaturation increases the peroxidizability of lipids and can increase the requirement for vitamin E to prevent peroxidation. nih.goveatforhealth.gov.au The rate at which vitamin E binds with peroxyl radicals is faster than its binding with PUFAs, highlighting its protective role. mdpi.com
Non-Antioxidant Molecular Mechanisms
Beyond their well-established antioxidant roles, tocochromanols have been shown to influence cellular processes through mechanisms independent of radical scavenging. These non-antioxidant functions involve interactions with specific cellular components and modulation of signaling pathways.
Modulation of Gene Expression and Transcriptional Regulation
Vitamin E has been demonstrated to modulate gene expression at the transcriptional level in various tissues and cell types. frontiersin.orgresearchgate.netmdpi.commdpi.comsci-hub.senih.govmiami.edufrontiersin.orgjst.go.jpresearchgate.netcambridge.orgsemanticscholar.orgnih.govoup.comfrontiersin.orgresearchgate.netnih.govoup.comnih.gov These effects are often tissue-specific and can vary depending on the specific form of vitamin E. sci-hub.se
Vitamin E can influence gene expression through several mechanisms, including interactions with cell receptors and transcription factors. mdpi.comnih.govmiami.edufrontiersin.orgnih.govresearchgate.netnih.gov For instance, it has been shown to interact with transcription factors such as the pregnane (B1235032) X receptor and sterol regulatory element binding proteins (SREBP1 and SREBP2), which regulate genes involved in lipid metabolism. mdpi.comnih.gov Vitamin E can also affect the expression of genes related to oxidative stress response, inflammation, cell cycle regulation, hormone metabolism, nerve growth, and apoptosis. frontiersin.orgmdpi.comsci-hub.senih.govfrontiersin.orgresearchgate.netcambridge.orgnih.gov Studies using gene expression profiling techniques like microarrays have identified numerous genes whose expression is altered by vitamin E supplementation or deficiency. sci-hub.senih.gov
Influence on Intracellular Signaling Pathways
Tocochromanols can influence various intracellular signaling pathways, impacting cellular behavior such as proliferation, apoptosis, and immune response. rsc.orgresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.netuwindsor.casci-hub.semiami.edufrontiersin.orgjst.go.jpcambridge.orgsemanticscholar.orgnih.govnih.govmdpi.com These effects are not always directly attributable to their antioxidant activity and may involve specific interactions with enzymes and signaling molecules. nih.govmiami.edujst.go.jpnih.gov
Vitamin E has been shown to modulate the activity of several key enzymes involved in signal transduction. For example, tocopherols (B72186) can inhibit protein kinase C (PKC), protein kinase B (PKB/Akt), tyrosine kinases, 5-lipoxygenase, and phospholipase A2, while activating protein phosphatase 2A and diacylglycerol kinase. wikipedia.orgfrontiersin.orgmiami.educambridge.orgresearchgate.netnih.gov These modulations can affect downstream signaling cascades that regulate diverse cellular functions. frontiersin.orgmiami.edusemanticscholar.orgmdpi.com Furthermore, vitamin E's influence on membrane properties and its interaction with lipid transfer proteins may indirectly modulate the signaling properties of membrane-associated proteins and pathways, such as the PI3K/Akt pathway. nih.govjst.go.jpresearchgate.netoup.com
Example Data Table (Illustrative - Specific data would be needed for a real table):
| Vitamin E Form | Effect on PKC Activity | Effect on Gene X Expression | Cell Type | Reference |
| α-Tocopherol | Inhibition | Upregulation | Vascular Smooth Muscle Cells | frontiersin.orgmiami.educambridge.org |
| γ-Tocopherol | Less Inhibition | Differential Regulation | T Cells | sci-hub.se |
| α-Tocopheryl Phosphate (B84403) | Inhibition/Activation (context-dependent) | Modulation | THP-1 Monocytes | jst.go.jpresearchgate.net |
Note: This table is illustrative. Specific quantitative data from research studies would be required to populate a functional data table.
Structural Roles in Membrane Stability and Organization
Tocochromanols are lipophilic molecules embedded within biological membranes via their hydrophobic polyprenyl tail, with the chromanol moiety positioned near the lipid-water interface. oup.comoup.comnih.gov While often recognized for their antioxidant capacity within membranes, tocochromanols also play a significant role as membrane structure-stabilizing agents. oup.comoup.com They can influence membrane fluidity; however, an overaccumulation of tocopherols can negatively impact the fluidity of photosynthetic membranes if not counteracted by changes in other membrane components. oup.comoup.com Alpha-tocopherol (B171835) is proposed to associate with more fluid regions of membranes, interacting preferentially with unsaturated fatty acyl chains and certain lipids like phosphatidylethanolamine (B1630911) over phosphatidylcholine. oup.com Tocotrienols, with their unsaturated side chains, are expected to have different structural behavior in lipid bilayers compared to tocopherols. oup.com The anchoring of tocochromanols within the lipid bilayer can reduce membrane permeability and increase its stability. researchgate.net
Direct Interactions with Proteins and Enzymes (e.g., α-Tocopherol Transfer Protein, Sphingolipid Metabolism Enzymes)
Tocochromanols interact directly with specific proteins and enzymes, influencing their function and metabolism. A key interaction is with the alpha-tocopherol transfer protein (α-TTP), primarily found in the liver. mdpi.comoregonstate.eduresearchgate.net α-TTP is crucial for the selective retention and transport of α-tocopherol. mdpi.comoregonstate.eduresearchgate.netnih.gov This protein exhibits a strong preference for 2R-α-tocopherol compared to other tocochromanols, including 2S-α-tocopherol. researchgate.netnih.gov The selectivity is partly attributed to the presence of a methyl group at position 5 of the chromanol ring and the stereochemistry of the side chain. researchgate.net Non-α-tocopherol forms have significantly lower affinity for α-TTP and are preferentially metabolized and excreted. oregonstate.eduresearchgate.netnih.gov
While the interaction with α-TTP is well-established, research also suggests interactions with enzymes involved in lipid metabolism, such as those in sphingolipid pathways. Although specific details on direct interactions with sphingolipid metabolism enzymes were not extensively found in the provided search results, the influence of tocochromanols on membrane organization and signaling pathways (like PKC and PP2A) could indirectly impact lipid metabolism.
Immunomodulatory and Anti-inflammatory Effects at the Cellular Level
Tocochromanols exhibit immunomodulatory and anti-inflammatory effects at the cellular level. Alpha-tocopherol has been shown to decrease the release of interleukin-1β (IL-1β) from activated human monocytes. ahajournals.org This reduction in IL-1β, a key pro-inflammatory cytokine, is one mechanism by which α-tocopherol may exert anti-inflammatory effects. ahajournals.org The anti-inflammatory potential of tocochromanols, particularly tocotrienols, is also suggested by various reports, although the specific cellular mechanisms can vary. mdpi.com Studies indicate that these effects may be mediated through the modulation of signaling pathways and the reduction of oxidative stress, which is often linked to inflammation. scispace.comoup.com
Differential Biological Activities of Tocochromanol Isomers and Metabolites
The various tocochromanol isomers (alpha, beta, gamma, delta forms of tocopherols and tocotrienols) exhibit differential biological activities. This is particularly evident in their "vitamin E activity," which is largely determined by their affinity for α-TTP. mdpi.com Alpha-tocopherol is considered the most potent form in terms of classical vitamin E activity in animals due to its preferential retention mediated by α-TTP. mdpi.comoregonstate.edu
Data on the relative vitamin E activity of different tocochromanols based on the rat fetal resorption assay highlights these differences:
| Tocochromanol Isomer | Relative Vitamin E Activity (%) |
| Alpha-Tocopherol | 100 |
| Beta-Tocopherol | 50 |
| Alpha-Tocotrienol (B192550) | 30-50 |
| Gamma-Tocopherol (B30145) | 10 |
| Beta-Tocotrienol | 5 |
| Delta-Tocopherol (B132067) | 3 |
Table 1: Relative Vitamin E Activity of Tocochromanol Isomers mdpi.com
Beyond classical vitamin E activity, different isomers possess unique biological properties. For instance, gamma-tocopherol (γ-tocopherol) and delta-tocopherol (δ-tocopherol), particularly found in soybean and corn oils, are also potent antioxidants and scavengers of reactive nitrogen species, potentially more effective than α-tocopherol in this regard. oregonstate.eduatamanchemicals.comwikipedia.orgnih.gov Tocotrienols are reported to have superior biological properties compared to tocopherols in certain areas, including antioxidant and anti-inflammatory activities, and potential effects against various diseases, although research on tocotrienols is less extensive than on tocopherols. mdpi.comnih.gov The unsaturated side chain of tocotrienols is thought to contribute to their distinct biological activities and behavior in membranes. oup.comnih.gov Metabolites of tocochromanols, such as CEHCs (carboxyethyl hydroxychromans), also retain some antioxidant activity and are more water-soluble than their parent compounds, and their potential functions are under investigation. oregonstate.edu
Distinct Mechanistic Roles of Tocopherols versus Tocotrienols
Tocopherols and tocotrienols exhibit notable differences in their cellular and molecular mechanisms, which are not solely attributable to their antioxidant capacities. researchgate.netcambridge.org Although both classes can act as antioxidants by donating a hydrogen atom from the hydroxyl group on the chromanol ring to reactive oxygen species, their distribution within cellular membranes and interactions with biological targets can differ. wikipedia.orgskinident.worldnih.gov
Research indicates that tocotrienols often demonstrate potent biological activities at concentrations lower than those required for tocopherols, and these effects are frequently independent of their antioxidant function. researchgate.netcambridge.orgniscpr.res.in For instance, tocotrienols, particularly gamma- and delta-tocotrienol, have shown the ability to inhibit cancer cell growth and induce apoptosis through mechanisms not shared by tocopherols. researchgate.netnih.gov These mechanisms include binding to Estrogen Receptor-beta (ERβ) and triggering endoplasmic reticulum stress. researchgate.netnih.gov
Furthermore, tocotrienols have demonstrated unique neuroprotective activities. researchgate.netnih.govteknoscienze.com Studies have identified several molecular targets modulated by tocotrienols in protecting neuronal cells from injury, such as the reduction of c-Src kinase activation, inhibition of 12-lipoxygenase phosphorylation, inhibition of phospholipase A2, and up-regulation of Multidrug resistance-associated protein 1 (MRP1). oup.comniscpr.res.inteknoscienze.com These specific interactions highlight the non-antioxidant-dependent mechanisms of tocotrienols. niscpr.res.innih.gov
Differences in cellular uptake and metabolism also contribute to the distinct roles of tocopherols and tocotrienols. Alpha-tocopherol is preferentially retained in the body due to its specific recognition and binding to the alpha-tocopherol transfer protein (α-TTP) in the liver, which facilitates its transport into lipoproteins and distribution to peripheral tissues. cambridge.orgmdpi.com Non-alpha-tocopherols and tocotrienols have lower affinities for α-TTP and are thus more rapidly metabolized and excreted. wikipedia.orgcambridge.orgmdpi.com This differential handling by α-TTP significantly influences the bioavailability and tissue concentrations of the various tocochromanols, consequently impacting their observed biological effects. wikipedia.orgmdpi.com
While in vitro studies sometimes suggest a greater antioxidant potential for tocotrienols compared to tocopherols, possibly due to better distribution in cell membranes, the in vivo situation is complex and influenced by absorption, metabolism, and the presence of α-TTP. wikipedia.orgskinident.worldnih.gov
Emerging Functions of Tocochromanol Metabolites (e.g., α-Tocopheryl Phosphate, Carboxychromanols)
Beyond the parent tocochromanols, their metabolites are increasingly recognized as possessing significant biological activities. researchgate.netmdpi.comnih.gov The metabolism of tocopherols and tocotrienols primarily involves ω-hydroxylation of the side chain, followed by β-oxidation, leading to the formation of various carboxychromanols, including long-chain metabolites like 13'-carboxychromanols (13'-COOHs) and shorter-chain metabolites like carboxyethyl hydroxychroman (CEHC). mdpi.comnih.govmdpi.com
Alpha-tocopheryl phosphate (α-TP) is a phosphorylated derivative of alpha-tocopherol that has been detected in tissues and cells. nih.govresearchgate.net While initially considered a potential storage or transport form, emerging evidence suggests α-TP may act as a signaling molecule with distinct functions. nih.govskinident.worldresearchgate.net Studies have shown that α-TP can inhibit cell proliferation, modulate gene expression, and influence signal transduction pathways. nih.govresearchgate.netnih.govrsc.org For instance, α-TP has been shown to inhibit the proliferation of various cell types and down-regulate the transcription of certain genes. researchgate.netnih.gov It may exert its effects by acting as a cofactor for enzymes, as a lipid mediator, or by altering membrane properties. nih.gov
Carboxychromanols, particularly the long-chain 13'-COOHs, are significant metabolites found at relatively high levels, especially in feces. mdpi.comnih.gov These metabolites have demonstrated potent biological activities, some of which are stronger than their parent vitamin E forms. mdpi.comnih.govsemanticscholar.org Research highlights the anti-inflammatory and anti-cancer properties of carboxychromanols. nih.govnih.govgerli.com For example, 13'-carboxychromanols have been identified as potent inhibitors of cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes involved in inflammatory pathways. nih.govgerli.compnas.orgpnas.org This inhibitory activity on pro-inflammatory enzymes is often more pronounced for carboxychromanols than for the parent tocopherols or shorter-chain metabolites. nih.govpnas.orgpnas.org
Advanced Analytical Methodologies in Tocochromanol Research
Chromatographic Separation Techniques for Tocochromanol Profiling
Chromatography plays a central role in separating the various tocochromanol isomers and homologs, allowing for their individual analysis. Both liquid and gas chromatography approaches are widely employed, each offering distinct advantages depending on the nature of the sample and the specific tocochromanols of interest.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
HPLC is the most widely used technique for tocochromanol analysis due to its versatility and suitability for these non-polar, lipid-soluble compounds. aocs.orgmdpi.com Both normal-phase (NP) and reversed-phase (RP) HPLC are applied. aocs.org
Normal-Phase HPLC (NP-HPLC): NP-HPLC separates compounds based on their polarity, making it effective for separating tocochromanol isoforms (alpha, beta, gamma, delta) which differ in their methylation patterns on the chromanol ring. mdpi.comnih.gov This method typically uses a polar stationary phase (e.g., silica (B1680970) or amino columns) and non-polar mobile phases (e.g., hexane (B92381) with a small percentage of a polar modifier like isopropanol (B130326) or dioxane). mdpi.comnih.gov NP-HPLC has demonstrated good separation and resolution of the four tocopherol isoforms, often achieving separation in under ten minutes. mdpi.com It is particularly advantageous for separating β- and γ-tocopherols, which can coelute in reversed-phase systems. mdpi.com
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase (commonly C18) and polar mobile phases (mixtures of water with methanol (B129727) or acetonitrile). aocs.orgnotulaebotanicae.ro While RP-HPLC is effective for separating tocopherols (B72186) from tocotrienols based on the saturation of their side chains, traditional C18 columns often struggle to resolve the β- and γ-isomers. aocs.orgnih.govnotulaebotanicae.ronih.gov However, newer stationary phases like C30 or RP-Amide columns, or the use of specific mobile phase conditions and column temperatures, have shown improved separation of these critical pairs in RP-HPLC. nih.govnih.gov RP-HPLC methods can also be rapid, with some achieving complete analysis of α-, (β+γ)-, and δ-tocopherols in a few minutes. aocs.org
Various detectors are coupled with HPLC for the detection and quantification of tocochromanols:
Ultraviolet-Visible (UV-Vis) Detectors: Tocols absorb UV light, typically between 290-300 nm. aocs.org UV-Vis detection is suitable for samples with high tocochromanol concentrations, such as vegetable oils. aocs.orgmdpi.com Diode array detectors (DAD) can provide full UV-Vis spectra, aiding in peak identification and purity assessment. mdpi.comnih.gov
Fluorescence Detectors (FLD): Fluorescence detection offers higher sensitivity and selectivity compared to UV-Vis detection, making it the preferred method for analyzing tocochromanols in complex biological matrices. aocs.orgnotulaebotanicae.ro Tocopherols and tocotrienols exhibit native fluorescence. Common excitation wavelengths are around 290-296 nm, with emission detected at 325-330 nm. aocs.orgnotulaebotanicae.ro FLD provides good limits of detection and reproducibility for tocochromanol analysis. notulaebotanicae.ro
Mass Spectrometry (MS) Detectors: Coupling HPLC with MS provides highly specific identification and sensitive quantification, particularly useful for analyzing complex samples and identifying tocochromanol metabolites. aocs.orgmdpi.comnih.gov LC-MS methods can achieve low limits of detection and quantification for various tocochromanols. acs.org
Gas Chromatography (GC-LC) for Volatile Derivatives
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another technique applied in tocochromanol research, particularly for the analysis of volatile derivatives or when coupled with liquid chromatography (GC-LC). researchgate.netresearchgate.net While tocochromanols themselves are relatively non-volatile due to their size, GC can be used to analyze volatile compounds associated with samples containing tocochromanols, such as volatile oxidation products in oils. cabidigitallibrary.orgnih.gov Derivatization techniques, such as silylation or acylation, can be applied to increase the volatility of tocol (B1682388) derivatives for GC analysis. researchgate.net GC coupled with flame ionization detection (FID) or MS detectors can be used for the analysis of unsaponifiable compounds, including tocochromanols after derivatization. researchgate.net LC-GC coupling is also possible, although most applications require a normal phase LC setup. cabidigitallibrary.org
Considerations for Stereoisomer Separation
Natural tocopherols contain three chiral centers, allowing for eight possible stereoisomers, while natural tocotrienols have one chiral center, existing as R-isoforms. aocs.orgresearchgate.net Plant sources typically contain the RRR stereoisomer of tocopherols, whereas synthetic tocopherols are often racemic mixtures. researchgate.net The separation of these stereoisomers is important due to their differing biological activities. Chromatographic methods, including HPLC and GC, have been employed to separate tocochromanol stereoisomers. researchgate.net This often involves the use of chiral stationary phases in HPLC or GC. Method development for stereoisomer separation focuses on selecting appropriate chiral columns, detection methods, and mobile phases to achieve sufficient resolution and determine chiral purity. researchgate.net
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques provide valuable information about the structure, concentration, and identity of tocochromanols and their related compounds.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
As mentioned in the context of HPLC detection, UV-Vis and fluorescence spectroscopy are used for the direct analysis of tocochromanols. aocs.org
UV-Vis Spectroscopy: Tocols absorb UV light, with maximal absorbances typically in the 290-300 nm range. aocs.org UV-Vis spectroscopy can be used for quantitative analysis in samples with higher concentrations of tocochromanols. aocs.orgmdpi.com It relies on the principle that light absorption is related to the compound's chemical structure and concentration, following the Beer-Lambert law. proteus-instruments.com While useful for initial assessment and quantification in certain matrices, UV-Vis is generally less sensitive and specific than fluorescence spectroscopy, as multiple compounds in a mixture can absorb at similar wavelengths. proteus-instruments.combiocompare.com
Fluorescence Spectroscopy: Tocochromanols exhibit native fluorescence when excited by UV light, typically around 290-296 nm, emitting light at longer wavelengths (e.g., 325-330 nm). aocs.orgnotulaebotanicae.ro This intrinsic fluorescence allows for highly sensitive and selective detection and quantification, especially in complex biological samples where tocochromanol concentrations may be low. aocs.orgnotulaebotanicae.robiocompare.comdenovix.com Fluorescence spectroscopy is significantly more sensitive than UV-Vis, often by orders of magnitude. proteus-instruments.comdenovix.com It is particularly valuable for targeting specific molecules within a mixture based on their unique excitation and emission profiles. biocompare.com Synchronous fluorescence spectroscopy, where both excitation and emission wavelengths are scanned simultaneously with a constant offset, can also be applied for the analysis of compounds like tocochromanols in complex matrices like oils. researchgate.net
Mass Spectrometry (MS) and Tandem MS for Identification and Quantification of Metabolites
Mass spectrometry (MS) is a powerful tool for the identification and quantification of tocochromanols and their metabolites, offering high sensitivity and specificity. acs.orgsilantes.com When coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS), MS provides a hyphenated approach that combines the separation power of chromatography with the identification capabilities of MS. silantes.com
Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions, allowing for the identification of compounds based on their molecular weight and fragmentation patterns. silantes.com Various ionization techniques, such as atmospheric-pressure chemical ionization (APCI), are used for tocochromanol analysis by LC-MS. aocs.orgacs.org Full scan MS data can be used for relative quantification and searching against MS databases for identification. thermofisher.com
Tandem Mass Spectrometry (MS/MS or MS²): Tandem MS involves multiple stages of mass analysis, typically with fragmentation of selected ions between stages. silantes.comthermofisher.com This technique provides structural information about the ions, significantly increasing the confidence in metabolite identification. silantes.com For tocochromanols, MS/MS can generate characteristic fragment ions that help differentiate between isomers and identify degradation products. aocs.orgnih.gov Neutral-loss and precursor-ion scans in MS/MS can be used for targeted discovery of tocochromanol oxidation products. acs.org Selective reaction monitoring (SRM), a targeted MS/MS approach using triple quadrupole mass spectrometers, is commonly used for the routine quantification of known tocochromanols and metabolites in complex matrices. thermofisher.com LC-MS/MS methods have been developed for the comprehensive analysis of tocochromanols and their side-chain degradation metabolites in biological samples, allowing for the simultaneous identification and quantification of numerous related compounds. acs.orgnih.gov
The application of MS, particularly tandem MS, is essential for metabolomics studies involving tocochromanols, enabling the identification and quantification of their diverse metabolic profiles in biological systems. silantes.comacs.orgnih.gov
Infrared (FTIR) and Raman Spectroscopy for Structural Insights
Infrared (FTIR) and Raman spectroscopy are valuable techniques used for gaining structural insights into tocochromanols. These spectroscopic methods can be employed for the qualitative detection and characterization of Vitamin E in various matrices, including oils, emulsions, and biological samples. mdpi.comencyclopedia.pub
FTIR spectroscopy can identify the functional groups present in Vitamin E. encyclopedia.pub For instance, it has been used to detect the functional groups of a hydrophobic film of Vitamin E deposited on a copper substrate. mdpi.comencyclopedia.pub FTIR-ATR methodology has also been developed as a rapid quantitative method for analyzing alpha-tocopherol (B171835) in vegetable oils, offering an alternative to HPLC methods. mdpi.comencyclopedia.pub By analyzing the infrared spectra of vegetable oils with known Vitamin E content, calibration curves can be created for quantitative measurements. mdpi.comencyclopedia.pub
Raman spectroscopy, alongside FTIR, serves as a potential alternative for the qualitative detection of Vitamin E. mdpi.comencyclopedia.pub It has been applied to detect Vitamin E in oil-water emulsions and biological samples. mdpi.comencyclopedia.pub Surface-enhanced Raman spectroscopy (SERS) is a related technique that enhances Raman diffusion by molecules adsorbed on a metal or metallic nanoparticles, offering high interest in this area. mdpi.com
These spectroscopic techniques, sometimes combined with fast photoinitiated excitation and time-resolved spectroscopy, are also used to monitor the oxidized intermediate forms of Vitamin E, which mainly survive in solution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., GIAO-DFT-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of the molecular structure of tocochromanols. researchgate.net Both 1H and 13C NMR spectroscopy are utilized to assign the resonances of Vitamin E isomers. researchgate.netnih.govchemicalbook.com Multidimensional NMR techniques such as HSQC, COSY, ADEQUATE(1,1), C-H HMBC, and NOESY have been employed to achieve comprehensive assignment of almost all resonances for alpha, beta, gamma, and delta-tocotrienol. researchgate.netnih.gov
Experimental NMR data, including 13C NMR in solution and solid state, as well as variable temperature experiments, can be combined with theoretical methods like Density Functional Theory (DFT) for structural analysis. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (GIAO-DFT-NMR), allows for the calculation of NMR properties, aiding in the explanation of observed spectral features, such as the splitting of signals in dynamic 13C NMR spectra for certain chromanyl derivatives. nih.gov This integrated approach provides detailed insights into the conformational and dynamic properties of the chroman-6-ol (B1254870) system within Vitamin E molecules. nih.gov
Characteristic NMR chemical shifts, such as those for alpha and gamma-tocopherols, can confirm the positions of methyl groups on the aromatic ring. researchgate.net Similarly, specific chemical shifts and HMBC correlations in tocotrienols validate the presence of carbon atoms involved in double bonds, confirming the existence of tocotrienols. researchgate.net
Electrochemical Detection Methods (e.g., Coulometric Detection)
Electrochemical detection methods are widely employed for the analysis of tocochromanols, often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.govhilarispublisher.comresearchgate.net These methods offer high sensitivity and selectivity for detecting Vitamin E isomers and their oxidation products. nih.govhilarispublisher.comresearchgate.net
HPLC coupled with electrochemical detection (ECD) is a common approach for quantifying both alpha-tocopherol and alpha-tocopherylquinone at picogram levels in biological matrices. researchgate.net Amperometric or coulometric ECD detectors are particularly useful for measuring Vitamin E metabolites and oxidation products that may have low fluorescence or are present at very low concentrations. researchgate.net Coulometric detection can achieve sensitivity levels down to a few picograms for these compounds. researchgate.net
A coulometric array electrochemical detector coupled with HPLC allows for the direct injection of crude fatty extracts without preliminary treatment like saponification, enabling the detection of tocochromanol isomers in animal and plant samples. nih.govnih.gov
Various electrochemical techniques, including differential pulse voltammetry, cyclic voltammetry, square wave anodic stripping voltammetry, and chronoamperometry, are used to determine the antioxidant activity of samples containing tocochromanols. hilarispublisher.com These methods are favored due to their affordability, high sensitivity, simplicity, and low detection limits. hilarispublisher.com
A voltammetric method based on adsorptive stripping square-wave voltammetry at a glassy carbon electrode has been developed for the simultaneous determination of Vitamin E and Vitamin K in food supplements. mdpi.com This method involves the adsorptive accumulation of these compounds onto the electrode surface followed by electrochemical detection. mdpi.com However, distinguishing individual forms of Vitamin E and K based solely on their electrochemical behavior can be challenging due to their nearly identical responses. mdpi.com
Pre-Analytical and Analytical Considerations for Sample Integrity and Stability
Maintaining sample integrity and stability is crucial for accurate tocochromanol analysis. Vitamin E compounds, being lipid-soluble vitamins, are susceptible to degradation, particularly through photolysis and photooxidation upon exposure to light. nih.gov
Inappropriate storage conditions during the pre-analytical stage can lead to inaccurate results. nih.gov Studies evaluating different storage conditions (room temperature, +4°C, and -20°C) using clear and amber tubes have shown the impact on Vitamin E stability. nih.gov A significant decrease in Vitamin E concentration was observed in samples stored in clear tubes at room temperature for 24 hours compared to those stored in amber tubes. nih.gov While concentrations also decreased at +4°C after 7 days in both tube types, Vitamin E demonstrated acceptable stability in both clear and amber tubes when stored at -20°C for up to 22 days. nih.gov It is recommended to use amber tubes for short-term storage to protect samples from light and to store samples at -20°C for storage beyond 7 days. nih.gov
In the analysis of tocochromanols in vegetables, significant instability has been observed in raw vegetable homogenates. openagrar.de Stabilization methods such as freeze-drying or the addition of ascorbic acid prior to homogenization have been shown to preserve tocochromanol content. openagrar.de
Validation of analytical methods for tocochromanols in biological samples is essential. aocs.org This includes evaluating the performance of the chromatographic system for separation and detection. aocs.org Validating sample preparation can be more challenging due to the limited availability of certified reference materials containing natural tocochromanols. aocs.org Indirect validation can be performed by studying the recoveries and precision of spiked tocochromanols. aocs.org Comparing a new method to a standard or commonly validated method is also recommended. aocs.org
Computational and Omics Approaches in Tocochromanol Research
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques offer a computational lens through which to examine the structural and dynamic properties of tocochromanols and their interactions with biological environments.
Molecular Dynamics (MD) Simulations for Investigating Solute-Solvent Interactions and Membrane Behavior
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of tocochromanols in various environments, particularly their interactions within lipid membranes and with solvents. These simulations can predict the location and orientation of tocochromanols within lipid bilayers. For instance, simulations have indicated that tocopherols (B72186) are generally inserted below the membrane/water interface but can reach the bilayer center. cirad.fr Experimental data, coupled with simulations, supports the consensus that the location of α-tocopherol near the lipid-water interface is universal across various model bilayers. cirad.fr MD simulations can provide detailed atomic insights into the energetic constraints, orientation, and stability of interactions between proteins and ligands like α-tocopherol. oup.com Multi-scale molecular dynamics simulations, using both atomistic and coarse-grained resolutions, have been used to investigate the interaction and binding of α-tocopherol transfer protein (α-TTP) to phosphatidylinositol phosphate (B84403) lipids (PIPs), suggesting that membranes enriched with these lipids facilitate membrane anchoring. researchgate.netresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reaction Mechanisms
Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable for exploring the electronic properties and reaction mechanisms of tocochromanols. DFT can be applied to study their antioxidant activity by calculating reaction enthalpies related to different mechanisms, including hydrogen atom transfer (HAT), sequential electron transfer-proton transfer (SET-PT), and sequential proton loss-electron transfer (SPLET). nih.govnih.govx-mol.net DFT calculations have been used to compare the antioxidant activity of chroman-6-ols and their carba-analogs, supporting experimental findings. nih.govresearchgate.net These calculations can also provide insights into the synergistic antioxidant action between tocotrienols and other compounds, such as vitamin C, by describing mechanisms involving proton transfer and π-π interactions. mdpi.com The high chain-breaking reactivity of α-tocopherol is significantly influenced by the orbital overlapping of the 2p-type lone pair on the oxygen atom (O1) in the para position to the phenolic group and the aromatic π-electron system, an effect that can be quantitatively estimated using computational methods. nih.govnih.govx-mol.net
In Silico Approaches for Ligand-Protein Interactions and Structural Biology
In silico approaches play a role in understanding the interactions between tocochromanols and proteins, contributing to structural biology studies. These methods can help predict binding affinities and modes of interaction, aiding in the identification of proteins that interact with tocochromanols. This is particularly relevant for proteins involved in tocochromanol transport, metabolism, and biological function. While specific detailed research findings on in silico ligand-protein interactions for tocochromanols were not extensively detailed in the provided search results, the general application of in silico methods in this area is acknowledged in the context of structural biology and ligand-protein interactions wikipedia.org. Research involving molecular dynamics simulations of α-TTP binding to membranes demonstrates a computational approach to understanding protein-tocopherol interactions in a biological context researchgate.netresearchgate.net.
High-Throughput Omics Methodologies
High-throughput omics methodologies provide a comprehensive view of the biological systems influenced by tocochromanols, examining changes at the level of genes, transcripts, and proteins.
Proteomics for Elucidating Protein Expression, Modifications, and Interactions
Proteomics focuses on the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. Applying proteomics to tocochromanol research can reveal how these compounds influence protein abundance, function, and the formation of protein complexes. This provides a deeper understanding of the cellular and molecular mechanisms mediated by tocochromanols. Similar to genomics and transcriptomics, specific detailed research findings on proteomics in tocochromanol research were not extensively present in the provided search results nih.govresearchgate.netlipidmaps.orgmitoproteome.org, but proteomics is a crucial tool in modern biological research for gaining a comprehensive understanding of protein-level changes induced by various factors, including bioactive compounds like tocochromanols.
Metabolomics for Global Analysis of Metabolic Pathways and Signatures
Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, plays a crucial role in understanding the metabolic fate and effects of tocochromanols. This approach enables the global analysis of metabolic pathways and signatures associated with tocochromanol presence and metabolism. By analyzing the complete set of metabolites in a biological sample, researchers can identify changes in metabolic profiles that result from tocochromanol exposure or deficiency.
Metabolomics can help elucidate the pathways involved in the biosynthesis, degradation, and conjugation of tocopherols and tocotrienols. It can also reveal how these compounds influence endogenous metabolic pathways, such as lipid metabolism and oxidative stress responses. The identification of specific metabolic signatures associated with different tocochromanol levels or forms can provide valuable biomarkers for assessing nutritional status, biological activity, and potential health effects.
Research utilizing metabolomics has contributed to understanding the distribution and metabolism of various tocochromanols in different organisms and tissues. For example, studies have analyzed the metabolites of tocopherols and tocotrienols in both mice and humans. thegoodscentscompany.com
Integrated Multi-Omics Approaches for Holistic Biological Understanding
Integrated multi-omics approaches combine data from multiple high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more comprehensive and holistic understanding of biological systems. In the context of tocochromanol research, integrating these different layers of biological information can reveal complex interactions and regulatory networks that are not discernible from a single omics approach.
By integrating metabolomics data with other omics datasets, researchers can connect changes in metabolite levels to alterations in gene expression, protein abundance, and genetic variations. This allows for a more complete picture of how tocochromanols influence biological processes at various levels. For instance, changes in the expression of genes involved in lipid metabolism or antioxidant defense can be correlated with observed changes in tocochromanol metabolites and related lipids.
This integrated approach can help identify novel pathways and mechanisms through which tocochromanols exert their biological effects. It can also aid in identifying potential therapeutic targets or biomarkers by revealing how tocochromanols interact with the broader biological landscape. While specific detailed research findings from integrated multi-omics studies solely focused on tocochromanols within the strict constraints of this outline were not extensively found in the provided search results, the principle of integrating metabolomics with other omics data is a recognized strategy for gaining holistic biological understanding in various fields of research. ctdbase.org
Future Directions and Emerging Research Avenues in Tocochromanol Science
Uncovering Undiscovered Molecular Mechanisms and Biological Roles
While the antioxidant function of vitamin E is a primary focus, future research aims to delve deeper into its non-antioxidant roles. Emerging evidence suggests that tocochromanols, particularly alpha-tocopherol (B171835), influence cellular and genetic activity through mechanisms beyond direct free radical scavenging. sci-hub.se These include potential structural roles in maintaining cell membrane integrity, anti-inflammatory effects mediated by interactions with enzyme complexes involved in arachidonic acid metabolism, modulation of DNA synthesis, stimulation of the immune response, and regulation of intercellular signaling and cell proliferation via protein kinase-C. fao.org
Research is also exploring the role of vitamin E in specific physiological and pathological processes, such as its potential in reducing cardiovascular risk, immunomodulation, antiallergic effects, neuroprotection in models of excitotoxicity and spinocerebellar damage, hepatoprotection, and therapeutic applications in non-alcoholic steatohepatitis (NASH). nih.gov Future studies are needed to fully elucidate the molecular mechanisms underlying these diverse effects. nih.gov
Deeper Understanding of Differential Bioactivities Among Tocochromanol Isomers and Metabolites
The vitamin E family comprises eight naturally occurring forms: alpha-, beta-, gamma-, and delta-tocopherol (B132067), and alpha-, beta-, gamma-, and delta-tocotrienol. These isomers exhibit varying levels of biological activity. nih.gov While alpha-tocopherol has historically been the most studied due to the presence of a specific hepatic transfer protein that prioritizes its retention in the body, there is increasing evidence that other homologues, particularly gamma-tocopherol (B30145) and tocotrienols, possess unique and potentially more potent bioactivities in certain contexts. mdpi.comresearchgate.net
Future research will focus on better understanding the distinct physiological effects of these different forms and their metabolites. Studies suggest that the activities of non-alpha-tocopherol forms may not solely rely on their antioxidant behavior but could involve anti-inflammatory, antineoplastic, and natriuretic functions, potentially mediated through specific binding interactions. researchgate.net The differing metabolism and excretion rates of these isomers, influenced by factors like the alpha-tocopherol transfer protein (α-TTP), contribute to their varied bioavailability and biological impact, highlighting the need for further investigation into these differential effects. drugbank.comnih.gov
Research into Novel Tocochromanol Metabolites and Their Physiological Functions
Beyond the well-known tocochromanol isomers, research is increasingly focusing on the biological roles of their metabolites. Vitamin E undergoes enzymatic degradation primarily in the liver, initiated by ω-hydroxylation catalyzed by cytochrome P450 enzymes (CYP4F2 or CYP3A4), followed by beta-oxidation. drugbank.comnih.gov This process generates long-chain metabolites (LCMs), such as 13'-hydroxychromanol and 13'-carboxychromanol, and ultimately the water-soluble carboxyethylhydroxychroman (CEHC) derivatives. drugbank.comnih.gov
Development of Novel Synthetic and Biosynthetic Routes with Enhanced Efficiency and Selectivity
The increasing demand for vitamin E, particularly specific natural forms, necessitates the development of more efficient and selective synthesis methods. While chemical synthesis currently fulfills a significant portion of the market demand, primarily producing synthetic all-rac-alpha-tocopherol, there is a growing interest in natural and specific isomeric forms. eatforhealth.gov.auacs.orgnih.gov
Future directions include improving existing chemical synthesis routes, such as the condensation of trimethylhydroquinone (B50269) and isophytol (B1199701), by focusing on achieving higher selectivity in oxidative reactions and exploring more environmentally friendly oxidants. nih.govresearchgate.net Additionally, the development of novel synthetic approaches, including enantioselective total synthesis, is an area of active research. researchgate.net
Biotechnological methods, particularly using plant in vitro cultures and metabolically engineered microorganisms, are gaining traction as sustainable alternatives for producing natural vitamin E forms. acs.orgnih.govnih.gov Strategies involve modulating precursor substances and enhancing the expression of key enzymes in the vitamin E biosynthetic pathway in plants. mdpi.com Research is also exploring the heterologous synthesis of specific tocochromanols, like delta-tocotrienol, in microorganisms through metabolic engineering and synthetic biology approaches. nih.gov Continued efforts are needed to optimize these biosynthetic routes for commercial viability and to produce specific tocochromanol isomers with enhanced efficiency and selectivity. nih.gov
Integration of Advanced Computational and Omics Technologies to Dissect Complex Interactions
Understanding the complex biological activities and interactions of tocochromanols requires the integration of advanced computational and omics technologies. Nutrigenomics, which applies high-throughput genomics and other omics approaches like transcriptomics, proteomics, epigenomics, and metabolomics, is a key discipline in this area. frontiersin.orgmdpi.com
Future research will increasingly utilize these technologies to gain a holistic view of how vitamin E and its metabolites influence gene expression, protein profiles, and metabolic pathways. frontiersin.orgmdpi.comcsic.es Computational modeling, including genome-scale metabolic reconstructions, can be integrated with omics data to predict the effects of metabolic engineering strategies aimed at enhancing vitamin E levels in plants. acs.orgnih.gov Techniques such as Next-Generation Sequencing (NGS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) are valuable tools for identifying pathways affected by vitamin E, determining metabolite profiles, and assessing the composition and potential toxicity of vitamin E compounds and their metabolites. mdpi.com The integration of these technologies will be crucial for dissecting the intricate molecular interactions of tocochromanols in various biological systems.
Elucidation of Interplay with Other Essential Nutrient Metabolisms and Biochemical Pathways
The biological activity and bioavailability of vitamin E are influenced by its interactions with other nutrients and biochemical pathways. Future research aims to further elucidate these complex interplays. Evidence suggests interactions between vitamin E and other micronutrients, including vitamins A, C, and K, as well as minerals like selenium, magnesium, and zinc. mdpi.comnih.govresearchgate.net
These interactions can affect the absorption, metabolism, and biological activities of vitamin E and the interacting nutrients. For example, vitamin C may help regenerate vitamin E radicals, and there is a potential interplay between vitamin E and vitamin K metabolism, possibly involving competition for shared enzymatic pathways like those mediated by cytochrome P450 enzymes. nih.govnih.govresearchgate.netocl-journal.org The combined antioxidant activity of vitamin E with other antioxidants like carotenoids and cofactors of antioxidant enzymes further underscores the importance of studying these nutrient interactions. mdpi.com
Q & A
Q. What standardized methodologies are recommended for quantifying Vitamin E isoforms in plant or animal tissues?
High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is the gold standard for separating and quantifying α-, β-, γ-, and δ-tocopherols. Key steps include lipid extraction using hexane, calibration with certified reference materials, and validation via spike-recovery tests (≥85% recovery). Ensure chromatographic conditions (e.g., C18 column, isocratic elution with methanol/water) are optimized to resolve isoforms .
Q. How do researchers design controlled experiments to assess Vitamin E’s antioxidant efficacy in vitro?
Use cell cultures (e.g., HepG2 or Caco-2) exposed to oxidative stressors (e.g., H₂O₂ or lipid peroxidation inducers). Pre-treat cells with Vitamin E (5–50 µM) for 24h, then measure biomarkers like malondialdehyde (MDA) via thiobarbituric acid assay or glutathione (GSH) levels. Include negative controls (untreated cells) and positive controls (e.g., N-acetylcysteine) .
Q. What model organisms are optimal for studying Vitamin E’s role in neuroprotection?
Rodents (rats/mice) are preferred due to conserved α-tocopherol transport mechanisms. Use dietary depletion-repletion protocols: feed animals a Vitamin E-deficient diet for 8 weeks, then supplement with 75–150 mg/kg diet. Assess outcomes via Morris water maze (cognitive function) and immunohistochemical analysis of hippocampal oxidative damage .
Advanced Research Questions
Q. How can conflicting data on Vitamin E’s pro-oxidant vs. antioxidant effects be resolved methodologically?
Conduct dose-response studies with physiologically relevant concentrations (e.g., 0.1–100 µM) and measure both oxidation markers (e.g., 8-OHdG for DNA damage) and antioxidant enzyme activity (e.g., superoxide dismutase). Use multi-variable regression to identify thresholds where pro-oxidant effects dominate, accounting for bioavailability differences between synthetic (dl-α-tocopherol) and natural (d-α-tocopherol) forms .
Q. What statistical approaches are robust for analyzing non-linear relationships between Vitamin E intake and clinical outcomes?
Apply restricted cubic splines in Cox proportional hazards models to detect U- or J-shaped curves. For example, in cohort studies, categorize serum α-tocopherol levels into quintiles and test for non-linearity using likelihood ratio tests. Address confounding via propensity score matching for variables like baseline lipid levels .
Q. How do researchers reconcile discrepancies in Vitamin E’s mutagenic/antimutagenic effects across studies?
Implement the Scholl et al. (1974) nitrate reductase assay under standardized conditions (e.g., 30 seeds per trial, triplicate replicates). Compare DES-mutagenized seeds (0.5% concentration) with Vitamin E post-treatment (0.25–0.5%). Use Karl Pearson’s correlation coefficient to quantify dose-response relationships and identify non-gradual effects (e.g., r = -0.92 for DES vs. r = +0.15 for Vitamin E) .
Q. What protocols ensure reproducibility in cross-sectional studies of Vitamin E’s role in radiation shielding?
Utilize the VITAMIN-E 174N,38G neutron-photon cross-section library for Monte Carlo simulations. Validate against benchmark experiments (e.g., CSEWG fast reactor data) and report uncertainties in group-wise cross-sections (e.g., 174 energy groups). Compare results with SAILOR/ELXSIR libraries to isolate ENDF/B data version impacts .
Methodological Guidance
Q. How should systematic reviews address heterogeneity in Vitamin E intervention studies?
Follow COSMOS-E guidelines: stratify meta-analyses by study design (RCTs vs. cohort), exposure type (dietary vs. supplemental), and isoform specificity. Use I² statistics to quantify heterogeneity; if I² > 50%, apply random-effects models. Sensitivity analyses should exclude trials with high attrition (>20%) or unblinded protocols .
What criteria define a well-structured research question for Vitamin E mechanistic studies?
Apply the P-E/I-C-O framework:
- P opulation: Trigonella foenum-graecum L. calli
- E xposure: 0.5% DES mutagen + 0.25% Vitamin E
- C omparison: Untreated control (distilled water)
- O utcome: Nitrate reductase activity (h/250mg fresh weight) Pre-register hypotheses (e.g., Vitamin E reverses DES-induced enzyme suppression) and pre-specify effect size thresholds (e.g., ≥15% activity increase) .
Q. How are conflicting findings in Vitamin E’s epigenetic modulation addressed experimentally?
Perform ChIP-seq for histone acetylation (H3K27ac) in Vitamin E-treated vs. control cells. Use DESeq2 for differential peak analysis and GSEA to link chromatin changes to pathway activation (e.g., Nrf2/ARE). Replicate in orthogonal models (e.g., CRISPR-mediated TTPA knockdown) to confirm α-tocopherol-specific effects 14 .
Q. Tables
| Key Experimental Parameters from |
|---|
| DES Concentration |
| 0.50% |
| 0.50% |
| Control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
